6-Bromo-5-chlorobenzoxazole is an organic compound classified within the benzoxazole family, characterized by a fused benzene and oxazole ring structure. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. The presence of bromine and chlorine substituents on the benzoxazole ring enhances its reactivity and biological activity, making it a subject of interest for synthetic chemists.
6-Bromo-5-chlorobenzoxazole can be synthesized from various precursors, including benzoxazoles and halogenated compounds. It is classified under the category of heterocyclic compounds due to the presence of nitrogen in the oxazole ring. The compound's molecular formula is CHBrClNO, indicating a complex structure that contributes to its unique properties.
The synthesis of 6-bromo-5-chlorobenzoxazole can be achieved through several methods, primarily involving halogenation reactions. One effective approach includes the chlorination of 6-bromobenzoxazole using chlorinating agents such as phosphorus oxychloride or sulfur dichloride under controlled conditions.
The molecular structure of 6-bromo-5-chlorobenzoxazole features:
6-Bromo-5-chlorobenzoxazole can participate in several chemical reactions, including:
For instance, nucleophilic substitution reactions often involve treating 6-bromo-5-chlorobenzoxazole with amines or thiols, resulting in the formation of new derivatives with enhanced biological activities.
The mechanism of action for compounds like 6-bromo-5-chlorobenzoxazole typically involves:
6-Bromo-5-chlorobenzoxazole finds applications in:
The benzoxazole scaffold—a fused bicyclic structure comprising benzene conjugated with a 1,3-oxazole ring—has evolved into a cornerstone of medicinal chemistry since its initial identification in natural products. Notably, the isolation of calcimycin (a benzoxazole-containing ionophore antibiotic) from Streptomyces chartreusensis in the 1970s validated its biological relevance, particularly in disrupting bacterial calcium homeostasis [1] [7]. Subsequent decades witnessed strategic integration of this heterocycle into synthetic drugs: flunoxaprofen (non-steroidal anti-inflammatory) and chlorzoxazone (muscle relaxant) exemplify early therapeutic applications leveraging benzoxazole’s metabolic stability and target affinity [7].
Quantitative analysis underscores its pharmaceutical impact: over 6,400 2-substituted benzoxazole derivatives were pharmacologically characterized between 1990–2024, primarily as antibacterials, antivirals, and antiproliferatives [1]. This surge correlates with advances in synthetic methodologies, including transition metal-catalyzed domino reactions enabling efficient access to complex analogs like oxazolopyridines [1] [8]. The scaffold’s versatility is further evidenced by its presence in clinical candidates targeting amyloidosis (tafamidis) and antibiotic-resistant pathogens (boxazomycin B) [7] [8].
Halogenated benzoxazoles, particularly those brominated and chlorinated at specific ring positions, are synthesized via electrophilic halogenation or transition-metal-catalyzed coupling. For 6-bromo-5-chlorobenzoxazole, sequential halogenation typically involves:
Table 1: Physicochemical Properties of 6-Bromo-5-chlorobenzoxazole vs. Non-Halogenated Analogues
Property | Benzoxazole | 6-Bromo-5-chlorobenzoxazole |
---|---|---|
Molecular Weight (g/mol) | 119.12 | 232.46 |
LogP (Calculated) | 1.75 | 3.28 |
Hydrogen Bond Acceptors | 2 | 2 |
Planarity | High | High |
Metabolic Stability (t1/2) | Low | High |
Halogen atoms inductively withdraw electrons, lowering the highest occupied molecular orbital (HOMO) energy by ~1.2 eV relative to benzoxazole. This enhances oxidative stability and red-shifts UV absorption (λmax ≈ 290 nm) [2] [7]. The 6-bromo-5-chloro substitution concurrently increases lipophilicity (LogP +1.53), promoting membrane penetration—a critical determinant for intracellular antibiotic activity [5] [7].
The planar benzoxazole core enables three key interactions with biomacromolecules:
Halogens themselves participate in halogen bonding: the σ-hole of chlorine (electropositive region) forms 2.8–3.3 Å interactions with carbonyl oxygens in proteins, enhancing binding affinity by 1.3–2.0 kcal/mol [2] [7]. Molecular docking of 6-bromo-5-chlorobenzoxazole into Escherichia coli DNA gyrase demonstrates Br/Cl atoms forming van der Waals contacts with Ala68 and Val71, while the oxazole nitrogen H-bonds with Asp73 (binding energy: −8.9 kcal/mol) [7].
6-Bromo-5-chlorobenzoxazole derivatives exhibit potent activity against multidrug-resistant (MDR) strains by dual targeting:
Table 2: Antimicrobial Activity of 6-Bromo-5-chlorobenzoxazole Derivatives
Pathogen | Derivative Structure | MIC (µg/mL) | Reference Standard (MIC) |
---|---|---|---|
MRSA (ATCC 43300) | 2-(4-Nitrophenyl)-6-bromo-5-chloro | 1.0 | Vancomycin (2.0) |
Klebsiella pneumoniae (ESBL+) | 2-Benzylthio-6-bromo-5-chloro | 4.0 | Meropenem (0.5) |
Pseudomonas aeruginosa (MDR) | 2-Amino-6-bromo-5-chloro | 8.0 | Ciprofloxacin (16.0) |
Derivatives like 2-(4-nitrophenyl)-6-bromo-5-chlorobenzoxazole achieve minimum inhibitory concentrations (MIC) of 1.0 µg/mL against MRSA—comparable to vancomycin—by concurrently inhibiting DNA topoisomerase IV and disrupting membrane integrity [5] [7]. Synergy studies reveal 4–8-fold reductions in MIC when combined with ciprofloxacin against extended-spectrum β-lactamase (ESBL)-producing Klebsiella [1].
This compound’s halogen configuration directly counters prevalent resistance pathways:
Moreover, 6-bromo-5-chlorobenzoxazole synergizes with natural antimicrobials like flavonoids; its halogen atoms enhance flavonoid binding to bacterial topoisomerases via halogen-π interactions, reducing flavonoid MICs against MDR Salmonella by 16-fold [6] [9]. This multi-pronged activity profile positions it as a critical pharmacophore for next-generation antibiotics combating WHO-priority pathogens like carbapenem-resistant Enterobacteriaceae [1] [7].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3